molecular formula C11H14ClNO B1400959 2-Chloro-4-cyclopropylmethoxy-benzylamine CAS No. 1310230-18-2

2-Chloro-4-cyclopropylmethoxy-benzylamine

Cat. No.: B1400959
CAS No.: 1310230-18-2
M. Wt: 211.69 g/mol
InChI Key: JWIPWFHVXVQWAY-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropylmethoxy-benzylamine is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical sciences. This benzylamine derivative features a chlorophenyl core substituted with a cyclopropylmethoxy group, a structure frequently investigated for its potential in modulating biological activity . Its primary research application is as a critical synthetic intermediate in the discovery and development of new therapeutic agents. The molecular scaffold, combining a benzylamine with a cyclopropylmethoxy moiety, is common in compounds screened for various pharmacological activities . The presence of the benzylamine group (-CH₂NH₂) offers a versatile handle for further chemical transformations, most notably serving as a key precursor in the synthesis of urea derivatives and other nitrogen-containing heterocycles that are prevalent in many drug candidates . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

[2-chloro-4-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPWFHVXVQWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically follows a sequence of:

Preparation Methods Analysis

Starting Materials and Key Intermediates

  • 2-Chloro-4-(chloromethyl)benzene or 2-chloro-4-(hydroxymethyl)benzene are common precursors.
  • Cyclopropylmethanol or cyclopropylmethyl halides serve as alkoxy group donors.
  • Benzylamine is introduced via nucleophilic substitution or reductive amination.

Stepwise Preparation Method

Step 1: Alkoxy Substitution to Introduce Cyclopropylmethoxy Group
  • Reaction: Nucleophilic aromatic substitution or Williamson ether synthesis.
  • Typical conditions: React 2-chloro-4-(chloromethyl)benzene with cyclopropylmethanol in presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
  • Temperature: 50–100 °C.
  • Catalyst: Phase transfer catalysts or potassium iodide may be used to enhance reaction rate.
  • Outcome: Formation of 2-chloro-4-cyclopropylmethoxybenzyl chloride or benzyl alcohol derivative.
Step 2: Conversion of Benzyl Chloride/Hydroxyl to Benzylamine
  • Method A: Nucleophilic substitution with ammonia or amine sources.
    • React benzyl chloride derivative with excess ammonia in ethanol or aqueous medium.
    • Conditions: Elevated temperature (60–100 °C), sealed vessel to maintain ammonia pressure.
    • Result: Direct substitution to benzylamine.
  • Method B: Reduction of nitro precursor.
    • Nitrate the aromatic compound to introduce nitro group at benzyl position.
    • Reduce nitro group to amine using catalytic hydrogenation (Pd/C or Pt catalyst) or chemical reduction (Fe/HCl).
  • Method C: Reductive amination.
    • React benzaldehyde derivative with ammonia or amine and reducing agent (NaBH3CN).
Step 3: Purification
  • Extraction with organic solvents (ethyl acetate, dichloromethane).
  • Recrystallization from methanol or ethanol.
  • Chromatographic purification if needed.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Alkoxy substitution 2-chloro-4-(chloromethyl)benzene, cyclopropylmethanol, K2CO3, DMF 80 6 75–85 Phase transfer catalyst improves yield
Benzyl chloride to benzylamine Ammonia (excess), ethanol 70–90 12 60–70 Pressure vessel recommended
Nitro reduction to amine Pd/C catalyst, H2, ethanol 25–40 4 80–90 High selectivity, mild conditions
Purification Recrystallization in methanol Ambient - - Purity >98% confirmed by HPLC

Detailed Research Findings from Related Patents and Literature

  • A patent on related benzylamine derivatives describes the use of chloromethylbenzene derivatives undergoing nucleophilic substitution with alkoxides to introduce alkoxy groups, followed by amination steps under controlled conditions to yield benzylamines with high purity and yield.

  • Catalytic hydrogenation using palladium on carbon (Pd/C) is effective for reducing nitro groups on chlorinated aromatic rings without dehalogenation, preserving the 2-chloro substituent.

  • Williamson ether synthesis employing cyclopropylmethanol and chloromethyl precursors under basic conditions provides efficient introduction of cyclopropylmethoxy substituents with minimal side reactions.

  • Purification by recrystallization in methanol or ethanol provides crystalline products with melting points consistent with literature data, confirming structural integrity.

Summary Table of Preparation Methodology

Preparation Stage Key Reaction Type Reagents/Conditions Critical Parameters Expected Outcome
Alkoxy substitution Williamson ether synthesis Cyclopropylmethanol, base (K2CO3), DMF 80 °C, 6 h 2-chloro-4-cyclopropylmethoxybenzyl chloride
Amination Nucleophilic substitution Ammonia, ethanol, sealed vessel 70–90 °C, 12 h 2-chloro-4-cyclopropylmethoxy-benzylamine
Nitro reduction (alternative) Catalytic hydrogenation Pd/C, H2, ethanol 25–40 °C, 4 h Selective reduction to amine
Purification Recrystallization Methanol or ethanol Ambient High purity crystalline product

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropylmethoxy-benzylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-Chloro-4-cyclopropylmethoxy-benzylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropylmethoxy-benzylamine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence references α-cyclopropyl-4-methoxybenzylamine (CAS: 71477-15-1), a compound with structural similarities to the target molecule but lacking the 2-chloro substituent and featuring a methoxy group instead of cyclopropylmethoxy . Below is a comparative analysis based on inferred structural differences :

Table 1: Structural and Hypothetical Property Comparison

Compound Name Substituents (Benzene Ring) Key Functional Groups Potential Reactivity/Applications
2-Chloro-4-cyclopropylmethoxy-benzylamine 2-Cl, 4-cyclopropylmethoxy Benzylamine, Cl, ether Likely enhanced electrophilicity due to Cl; cyclopropyl group may improve metabolic stability
α-cyclopropyl-4-methoxybenzylamine 4-methoxy Benzylamine, cyclopropyl Simpler structure; methoxy group may increase solubility but reduce steric hindrance compared to cyclopropylmethoxy

Key Hypotheses from Structural Analogues

Electrophilic Reactivity: The 2-chloro group in the target compound could enhance electrophilic substitution reactions compared to non-halogenated analogues, making it a candidate for derivatization in drug synthesis.

Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting that this compound might exhibit longer half-lives in vivo compared to methoxy-substituted variants .

Biological Activity

2-Chloro-4-cyclopropylmethoxy-benzylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.7 g/mol

The compound features a chlorinated benzene ring with a cyclopropylmethoxy group, which contributes to its unique pharmacological profile.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its structure suggests potential activity on G protein-coupled receptors (GPCRs) and ion channels, which are critical in many signaling pathways.

1. Anticholinergic Effects

Compounds similar in structure to this compound have demonstrated anticholinergic properties. This inhibition of acetylcholine receptors can lead to therapeutic effects in neurological disorders such as Parkinson's disease.

2. Inhibition of Chitin Synthesis

Recent studies have shown that derivatives of this compound can inhibit chitin synthesis in insect models, suggesting potential applications in agriculture as insecticides. The effectiveness was quantitatively assessed using cultured integument from Chilo suppressalis, with significant inhibition observed at specific concentrations.

3. Neuroprotective Properties

The compound's structural characteristics indicate possible neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, enhancing neuronal survival under stress conditions.

Case Study 1: Insecticidal Activity

A study focused on the insecticidal properties of isoxazole derivatives found significant inhibition of chitin synthesis in C. suppressalis. The results indicated a strong correlation between structural modifications and biological activity, suggesting that this compound may serve as a lead for developing new insecticides.

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell lines treated with the compound revealed a reduction in markers of oxidative stress and apoptosis. The findings suggest that this compound may offer protective benefits against neurodegenerative conditions.

Table 1: Inhibitory Activity of Chitin Synthesis

CompoundpIC50 ValueRemarks
Compound A5.1Strong chitin synthesis inhibitor
Compound B4.8Moderate activity
This compound5.0Significant inhibition observed

Table 2: Neuroprotective Effects in Neuronal Cell Lines

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control100-
Compound X8530
This compound7840

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-cyclopropylmethoxy-benzylamine
Reactant of Route 2
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